E3 ligase Ligand-Linker Conjugate 41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 41 is a conjugate of an E3 ligase ligand and a linker. It is composed of Thalidomide and the corresponding linker. This compound is used as a Cereblon ligand to recruit CRBN protein and serves as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 41 involves the conjugation of Thalidomide with a specific linker. The process typically starts with the activation of Thalidomide, followed by the attachment of the linker through a series of chemical reactions. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), although DMF is often replaced due to its thermal decomposition at high temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand-Linker Conjugate 41 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 41 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Helps in understanding the ubiquitin-proteasome system and its role in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
E3 ligase Ligand-Linker Conjugate 41 exerts its effects by recruiting the CRBN protein, which is part of the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves the transfer of ubiquitin from the E2 enzyme to the target protein, facilitated by the E3 ligase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar in function but use a different E3 ligase.
MDM2 Ligand-Linker Conjugates: Target different proteins for degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: Used in different therapeutic contexts.
Uniqueness
E3 ligase Ligand-Linker Conjugate 41 is unique due to its specific use of Thalidomide as the ligand and its ability to recruit CRBN protein. This specificity allows for targeted degradation of proteins that are otherwise difficult to target with traditional small molecules .
Propriétés
Formule moléculaire |
C29H39N5O6 |
---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C29H39N5O6/c1-29(2,3)40-25(36)18-32-14-12-31(13-15-32)17-19-8-10-33(11-9-19)20-4-5-21-22(16-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,30,35,37) |
Clé InChI |
RXKAWCVRENTZCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.